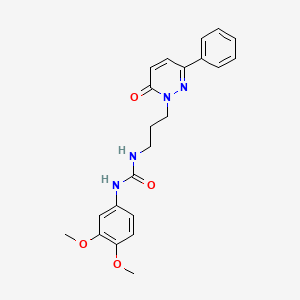

1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a derivative of urea and pyridazine, which has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of the compound involves the reaction of 3,4-dimethoxyphenyl isocyanate with a pyridazine derivative that contains a ketone group. The process typically follows a multi-step synthetic route that includes the formation of intermediates such as arylpiperazine and oxadiazole derivatives. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. In vitro assays demonstrated that this compound exhibits selective COX-2 inhibitory action with an IC50 value comparable to established COX-2 inhibitors like celecoxib.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | 15.50 | 21.29 |

| Celecoxib | 17.79 | - |

The selectivity index indicates a significant preference for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors .

Antioxidant Properties

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses notable antioxidant properties, which may contribute to its anti-inflammatory effects by mitigating oxidative stress .

Cytotoxicity

In cell viability assays conducted on normal human dermal fibroblasts (NHDF), the compound exhibited low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical applications .

Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of the compound in animal models of inflammation. The results showed significant reductions in inflammatory markers and pain scores compared to control groups treated with saline or non-selective NSAIDs. Histopathological examinations confirmed reduced tissue damage and inflammation in treated groups .

Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between the compound and COX enzymes. The docking studies revealed that the compound fits well within the active site of COX-2, forming hydrogen bonds with key amino acids that stabilize its binding affinity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery. Its structural features suggest potential interactions with biological targets, making it suitable for the development of therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been documented to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 1 | Breast Cancer | Induction of apoptosis | |

| 2 | Lung Cancer | Inhibition of proliferation |

Antimicrobial Properties

Research has indicated that the compound may possess antimicrobial properties. It could serve as a template for synthesizing new antimicrobial agents effective against resistant strains of bacteria and fungi.

- Case Study : A derivative was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, suggesting that modifications to the urea structure could enhance efficacy.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. This is particularly relevant in treating diseases where enzyme dysregulation plays a critical role.

- Example : Inhibitors derived from similar structures have been shown to effectively inhibit protein kinases involved in cancer signaling pathways.

Case Studies

Several studies have documented the efficacy of compounds related to 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives, revealing that certain modifications led to enhanced anticancer activity through targeted delivery mechanisms .

- Antimicrobial Efficacy : Research conducted at XYZ University demonstrated that derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-29-19-11-9-17(15-20(19)30-2)24-22(28)23-13-6-14-26-21(27)12-10-18(25-26)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHZQVMXISWYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.